N1-(2-(dimethylamino)ethyl)-N2-propyloxalamide
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Overview
Description
N1-(2-(dimethylamino)ethyl)-N2-propyloxalamide is an organic compound that belongs to the class of oxalamides It is characterized by the presence of a dimethylaminoethyl group and a propyloxalamide group
Mechanism of Action
Target of Action
Compounds with similar structures, such as n,n-dimethylethylenediamine , have been associated with both B and T cell mediated immunity
Mode of Action
It’s worth noting that similar compounds have been found to activate an adequate immune response capable of controlling primary and secondary infections . This suggests that N1-(2-(dimethylamino)ethyl)-N2-propyloxalamide might interact with its targets to modulate immune responses, but this needs to be confirmed with further studies.
Biochemical Pathways
Given the potential immune-modulating effects of similar compounds , it’s possible that this compound could influence pathways related to immune cell activation and response
Result of Action
Based on the potential immune-modulating effects of similar compounds , it’s possible that this compound could influence immune cell function and responses to infection
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(dimethylamino)ethyl)-N2-propyloxalamide typically involves the reaction of N-(2-(dimethylamino)ethyl)amine with propyl oxalyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any side reactions with atmospheric moisture or oxygen.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(dimethylamino)ethyl)-N2-propyloxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxalamic acids.
Reduction: Reduction reactions can convert the oxalamide group to amine groups.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxalamic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1-(2-(dimethylamino)ethyl)-N2-propyloxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-(dimethylamino)ethyl)-N2,N2-dimethylethane-1,2-diamine
- N1-(2-(dimethylamino)ethyl)-N1,N2,N2-trimethylethane-1,2-diamine
- N-[2-(dimethylamino)ethyl]-1,8-naphthalimide
Uniqueness
N1-(2-(dimethylamino)ethyl)-N2-propyloxalamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its oxalamide group provides unique hydrogen bonding capabilities, while the dimethylaminoethyl group offers nucleophilic properties, making it versatile for various applications.
Properties
IUPAC Name |
N'-[2-(dimethylamino)ethyl]-N-propyloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O2/c1-4-5-10-8(13)9(14)11-6-7-12(2)3/h4-7H2,1-3H3,(H,10,13)(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZGULNSCIBXEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCCN(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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